(5,6-Difluoro-1H-indol-3-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5,6-Difluoro-1H-indol-3-YL)methanamine” is a chemical compound with the molecular formula C9H8F2N2 . It is an indolic tryptophan-derived metabolite .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzopyrrole nucleus, also known as an indole ring, with two fluorine atoms attached at the 5 and 6 positions . The indole ring is a key structural component in many important synthetic drug molecules .Scientific Research Applications
Indole Synthesis and Classification
Indole alkaloids are a cornerstone in the realm of organic synthesis, prompting ongoing development of new methods for indole synthesis. A review by Taber and Tirunahari (2011) lays out a comprehensive classification of indole syntheses, reflecting over a century's worth of organic chemistry innovation. Their framework not only organizes existing strategies but also aids in identifying the historical and current state of indole construction methods, including those relevant to compounds like (5,6-Difluoro-1H-indol-3-YL)methanamine (Taber & Tirunahari, 2011).
Tryptophan Metabolites and Microbiota
The interplay between diet, microbiota, and metabolic diseases is a significant area of research. Galligan (2018) discusses the hypothesis that indole tryptophan metabolites produced by gut bacteria, related to the tryptophan backbone of this compound, exhibit anti-inflammatory and metabolic benefits. These findings underscore the importance of microbiota-derived tryptophan metabolites in health and disease management (Galligan, 2018).
Phytomelatonin and Plant Health
Melatonin, an indoleamine derived from tryptophan, plays a crucial role in plant health. Paredes et al. (2009) review evidence of melatonin in plants, suggesting its involvement in growth promotion, antioxidant defense, and stress response. This research highlights the significance of indole compounds, such as this compound, in plant biology and their potential in agricultural sciences (Paredes et al., 2009).
Cytochrome P450 Inhibitors
The study of cytochrome P450 inhibitors, including indole-based compounds, is critical in drug metabolism and pharmacokinetics. Khojasteh et al. (2011) review the selectivity of chemical inhibitors for various CYP isoforms, essential for understanding drug-drug interactions and the metabolic fate of compounds like this compound (Khojasteh et al., 2011).
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . For instance, some indole derivatives have been reported to inhibit the polymerization of tubulin, a protein involved in cell division .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit the synthesis of certain proteins, thereby affecting the corresponding biochemical pathways .
Result of Action
For instance, some indole derivatives have been found to induce cell apoptosis, arrest cells in the G2/M phase, and inhibit the polymerization of tubulin .
Properties
IUPAC Name |
(5,6-difluoro-1H-indol-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2/c10-7-1-6-5(3-12)4-13-9(6)2-8(7)11/h1-2,4,13H,3,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLOEGZHDFATSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)NC=C2CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.